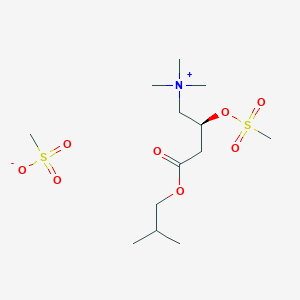

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

Übersicht

Beschreibung

Synthesis Analysis

Carnitine biosynthesis begins with the methylation of lysine residues to form trimethyllysine, which is then hydroxylated to 3-hydroxy-4-aminobutyric acid before being converted into gamma-butyrobetaine. Gamma-butyrobetaine is finally hydroxylated to carnitine in the liver and kidneys. This pathway involves enzymes such as S-adenosylmethionine: epsilon-N-L-lysine methyltransferase, which catalyzes the initial methylation steps, and gamma-butyrobetaine hydroxylase, which performs the final hydroxylation step (Bremer, 1983).

Molecular Structure Analysis

Carnitine's structure includes a quaternary nitrogen atom and a hydroxyl group, which are crucial for its role as a transporter of fatty acids across the inner mitochondrial membrane. The molecular structure allows for the formation of acylcarnitine esters, facilitating the transport of fatty acids for energy production (Strijbis et al., 2010).

Chemical Reactions and Properties

Carnitine participates in key chemical reactions, including the conversion of acyl-CoA compounds into acylcarnitine and back, which is essential for the transfer of fatty acids into mitochondria for oxidation. The reversible reaction is catalyzed by carnitine acyltransferases, which have specificities for various chain lengths of fatty acids (Hoppel, 2003).

Physical Properties Analysis

Carnitine is a zwitterion at physiological pH, contributing to its solubility in water. This property is essential for its biological role in transporting fatty acids across the hydrophobic mitochondrial membrane.

Chemical Properties Analysis

Carnitine's chemical properties, including its ability to form ester bonds with fatty acids, are fundamental to its role in metabolic processes. The esterification of carnitine with acyl-CoA allows for the translocation of fatty acids into the mitochondria, demonstrating its critical function in energy metabolism (El-Hattab & Scaglia, 2015).

Wissenschaftliche Forschungsanwendungen

Improved Solubility and Bioavailability

- Mesylate salts, including those of (S)-Carnitine, enhance drug solubility and absorption, benefiting drug development and formulation (Kanfer, 2008).

Enhanced Drug Efficacy

- The mesylate salt form of specific drugs, like LY333531, shows significantly higher solubility and bioavailability compared to other salt forms, leading to better therapeutic outcomes (Engel et al., 2000).

Novel Ionic Liquids

- Mesylate salts, such as ethylmethylpyrrolidinium mesylate, are promising in "Green" synthesis, forming useful ionic liquids at low temperatures, which is advantageous for cost-effective and eco-friendly chemical processes (Golding et al., 2002).

Carnitine's Role in Disease and Metabolism

- Carnitine, including its salt forms, is crucial for energy production and fatty acid metabolism. It's particularly beneficial for patients with carnitine deficiency, diabetes, cardiomyopathy, and other metabolic disorders (Flanagan et al., 2010).

Osmolytic and Metabolic Functions

- Carnitine, as a methylamine osmolyte, plays vital roles in lipid metabolism and osmoprotection, highlighting its importance across a wide range of organisms (Peluso et al., 2000).

Plant Growth and Stress Tolerance

- Carnitine enhances plant growth and recovery under salt stress conditions, acting as an antioxidant and modulating gene expression involved in stress responses (Charrier et al., 2011).

Eigenschaften

IUPAC Name |

methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYCSBUWEZHZID-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453660 | |

| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |

CAS RN |

161886-59-5 | |

| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)